2-Methyl-3-(methylamino)naphthalene-1,4-diol

Description

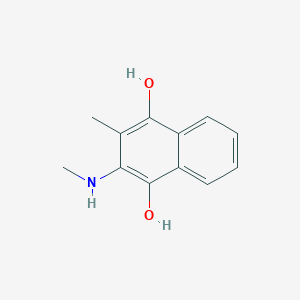

2-Methyl-3-(methylamino)naphthalene-1,4-diol is a naphthalene derivative featuring hydroxyl groups at positions 1 and 4, a methyl group at position 2, and a methylamino (-NHCH₃) substituent at position 3. This compound belongs to the class of naphthohydroquinones (reduced forms of naphthoquinones), which are structurally related to vitamin K and its analogues. Its diol configuration confers redox activity, making it relevant in biological systems and materials science.

Properties

CAS No. |

919508-01-3 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-methyl-3-(methylamino)naphthalene-1,4-diol |

InChI |

InChI=1S/C12H13NO2/c1-7-10(13-2)12(15)9-6-4-3-5-8(9)11(7)14/h3-6,13-15H,1-2H3 |

InChI Key |

WOSBFWBLRQKWIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1NC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(methylamino)naphthalene-1,4-diol typically involves multi-step organic reactions. One common method includes the nitration of 2-methyl-1,4-naphthoquinone followed by reduction and methylation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylamino)naphthalene-1,4-diol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding quinone derivative.

Reduction: Reduction reactions can further modify the amino group or the naphthalene ring.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce various halogenated or sulfonated compounds.

Scientific Research Applications

Overview

2-Methyl-3-(methylamino)naphthalene-1,4-diol, a naphthalene derivative, is gaining attention in various scientific fields due to its unique chemical properties and potential applications. This compound is particularly noted for its biological activities, including antioxidant and anti-inflammatory effects, which make it a candidate for therapeutic interventions. This article explores its applications in chemistry, biology, medicine, and industry, supported by relevant case studies and data tables.

Chemistry

In the field of chemistry, this compound serves as:

- A precursor in organic synthesis : It is utilized in the creation of complex organic molecules.

- A reagent in chemical reactions : Its reactivity allows for various transformations, including oxidation to form quinones and reduction to hydroquinone derivatives.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antioxidant properties : It scavenges free radicals, protecting cells from oxidative damage.

- Anti-inflammatory effects : Studies suggest modulation of inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases.

Medicine

In medical research, the compound is being investigated for:

- Therapeutic applications : It shows promise in treating conditions associated with oxidative stress. Ongoing studies aim to elucidate its mechanisms of action and efficacy against various diseases .

Industry

The industrial applications of this compound include:

- Production of dyes and pigments : Its unique structure allows it to be used in creating vibrant colors.

- Chemical manufacturing : The compound's reactivity is exploited in synthesizing other valuable chemicals and materials.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Cytoprotective | Protects cells from oxidative stress |

Table 2: Synthesis Methods

| Method | Description | Key Reagents |

|---|---|---|

| Alkylation | Naphthalene derivatives are alkylated | Sodium hydride, DMF |

| Reduction | Selective reduction to form diols | Lithium aluminum hydride |

| Functional Group Transformation | Various transformations to create derivatives | Strong bases |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays. The results demonstrated significant free radical scavenging activity comparable to established antioxidants. This suggests potential utility in formulations aimed at reducing oxidative stress-related damage in biological systems.

Case Study 2: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory properties revealed that the compound inhibits key enzymes involved in the inflammatory response. This was evidenced by reduced levels of pro-inflammatory cytokines in treated cell cultures. Such findings indicate its potential as a therapeutic agent in managing chronic inflammatory diseases .

Mechanism of Action

The mechanism by which 2-Methyl-3-(methylamino)naphthalene-1,4-diol exerts its effects involves interactions with various molecular targets. The compound can participate in redox reactions, affecting cellular processes. Its methylamino group may interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 3

The biological and physicochemical properties of naphthalene-1,4-diol/dione derivatives are highly dependent on substituents at positions 2 and 3. Key analogues include:

Key Observations :

Functional Group Modifications

Amino Group Variations

- Methylamino vs. Aromatic Amines: 2-Chloro-3-(o-tolylamino)naphthalene-1,4-dione () exhibits altered π-stacking in crystal structures due to aromatic amine substituents, contrasting with the smaller methylamino group in the target compound. This impacts solubility and intermolecular interactions .

- Piperazine Derivatives: 2-Methyl-3-(piperazine-linked) naphthoquinones () demonstrate selective anticancer activity against HeLa and MCF-7 cells, highlighting how extended amine chains enhance target specificity .

Halogen vs. Alkyl Substituents

- Bromo or chloro substituents () increase molecular weight and polarizability, improving light absorption in dye-sensitized solar cells (DSSCs). In contrast, methyl groups offer steric hindrance without significantly altering electronic properties .

Anticancer Activity

- Vitamin K3 analogues with piperazine rings () inhibit cancer cell proliferation (HeLa, U87 MG) via ROS generation, suggesting that the target diol could be a precursor for similar bioactive derivatives .

- Quinone forms (e.g., 2-chloro-3-(methylamino)naphthalene-1,4-dione) exhibit cytotoxicity by interfering with mitochondrial electron transport, whereas diols may act as prodrugs requiring oxidation .

Materials Science

- 2-Bromo-3-(methylamino)naphthalene-1,4-dione (BrA1) in DSSCs achieves higher power conversion efficiency due to its D-π-A structure, which facilitates electron injection into TiO₂ nanorods .

Data Tables

Table 1: Structural and Physical Properties

| Property | This compound | 2-Chloro-3-(methylamino)naphthalene-1,4-dione | 2-Bromo-3-(methylamino)naphthalene-1,4-dione |

|---|---|---|---|

| Molecular Weight (g/mol) | 207.24 (calculated) | 221.64 | 266.10 |

| Boiling Point (°C) | Not reported | Not reported | Not reported |

| Solubility | Likely polar organic solvents | DMF, ethanol | DMF, acetone |

| Key Application | Redox mediator, bioactivity precursor | Anticancer research | DSSC photosensitizer |

| References |

Biological Activity

2-Methyl-3-(methylamino)naphthalene-1,4-diol is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties . It acts by scavenging free radicals, thereby protecting cells from oxidative stress. This mechanism is crucial as oxidative stress is associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects . It modulates signaling pathways related to inflammation, potentially reducing the production of pro-inflammatory cytokines. This activity suggests its utility in treating inflammatory diseases .

Molecular Interactions

The biological activity of this compound is attributed to its interactions with various molecular targets. It is known to influence pathways involved in cell signaling and apoptosis. The compound's structure allows it to engage in π–π stacking interactions and hydrogen bonding with target proteins, enhancing its biological efficacy .

Inhibition Studies

Inhibition studies indicate that the compound can inhibit enzymes related to methylation processes, which play a role in various metabolic pathways. For example, compounds structurally related to this compound have shown inhibitory effects on Nicotinamide N-methyltransferase (NNMT), an enzyme linked to cancer metabolism .

Case Studies and Experimental Data

Several studies have explored the biological activities of naphthalene derivatives:

- Antioxidant Activity : A study demonstrated that naphthalene derivatives significantly inhibited lipid peroxidation and exhibited strong radical scavenging abilities in vitro .

- Inflammatory Response : Research has shown that naphthalene-based compounds can reduce the release of inflammatory mediators from neutrophils, indicating their potential as anti-inflammatory agents .

- Anticancer Potential : In vitro assays have indicated that certain naphthalene derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression .

Data Table

| Biological Activity | Observations |

|---|---|

| Antioxidant | Scavenging of free radicals; protection against oxidative stress |

| Anti-inflammatory | Modulation of cytokine release; reduction in inflammation |

| Anticancer | Induction of apoptosis; inhibition of cancer cell proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.